molecular formula C12H10O2 B1682774 Phenylhydroquinone CAS No. 1079-21-6

Phenylhydroquinone

Cat. No. B1682774
CAS RN: 1079-21-6
M. Wt: 186.21 g/mol
InChI Key: XCZKKZXWDBOGPA-UHFFFAOYSA-N
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Description

Phenylhydroquinone (PHQ) is an orally active thymic atrophy inducer which can up-regulate apoptosis through activation of p53 . It is used for research of thymic atrophy . The CAS number for this compound is 1079-21-6 .


Synthesis Analysis

This compound can be prepared by the reaction of a mixture of a benzenediazonium compound, hydroquinone and water while maintaining the pH in the range of about 3 to about 9 . The reaction of a benzenediazonium compound and hydroquinone to produce this compound may be conducted at temperatures in the range of about 0°C to about 200°C .


Molecular Structure Analysis

The molecular structure of this compound is C12H10O2 . It has a molecular weight of 186.21 .


Chemical Reactions Analysis

This compound, being in equilibrium with its keto form, can be alkylated either through a radical mechanism or via conjugated addition to the enolate formed by addition of base to hydroxyquinone solution .


Physical And Chemical Properties Analysis

This compound appears as a light grey powder . Its melting point ranges from 98.2 - 101.4 °C .

Scientific Research Applications

Oxidative Stress and Cellular Damage

Phenylhydroquinone (PHQ) has been shown to induce oxidative stress and cellular damage. Tayama and Nakagawa (1994) discovered that PHQ causes cytotoxic and genotoxic effects through its autoxidation. This process involves the formation of hydrogen peroxide, which accelerates the autoxidation of PHQ, thereby increasing the production of toxic intermediates (Tayama & Nakagawa, 1994).

Depigmenting Effects

PHQ has a depigmenting action on the skin. Research by Tayama and Takahama (2002) found that topical application of PHQ causes marked depigmentation and hypopigmentation in guinea pigs, affecting melanocytes and leading to morphological changes in the skin (Tayama & Takahama, 2002).

Metabolic Activation and Cytotoxicity

Ozawa et al. (2000) studied the metabolic activation of o-phenylphenol to this compound, highlighting its role in cytotoxicity. This process involves cytochrome P450 monooxygenases, and the metabolite PHQ was found to be highly cytotoxic (Ozawa et al., 2000).

Impact on Immune System

Nakata et al. (2013) demonstrated that PHQ induces loss of thymocytes in mice, leading to thymic atrophy and inhibiting thymocyte development. This is attributed to PHQ causing cell cycle arrest and apoptosis in a p53-dependent pathway (Nakata et al., 2013).

DNA Adduct Formation and Carcinogenic Potential

Horváth et al. (1992) explored the formation of DNA adducts in cells treated with PHQ, indicating its potential role in carcinogenesis. The study found that PHQ and its metabolite can form DNA adducts, suggesting a possible mechanism in the carcinogenic effect of PHQ (Horváth et al., 1992).

Oxidative DNA Lesions

Henschke et al. (2000) reported that PHQ generates oxidative DNA lesions in cells, contributing to the carcinogenicity of OPP. This process involves the production of reactive oxygen species through redox cycling properties of PHQ (Henschke et al., 2000).

Mechanism of Action

Target of Action

Phenylhydroquinone (PHQ) primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It functions by regulating the cell cycle and functioning as a tumor suppressor .

Mode of Action

PHQ interacts with its target, the p53 protein, by inducing its activation . This activation is achieved through the up-regulation of apoptosis, a process that leads to programmed cell death . This interaction results in changes at the cellular level, particularly in thymocytes, leading to cell cycle arrest .

Biochemical Pathways

PHQ affects the cell cycle regulation pathway, specifically the G2/M phase . It induces cell cycle arrest through the reduced expression of genes associated with this phase . This results in an increase in apoptosis .

Pharmacokinetics

It’s known that phq is a metabolite of o-phenylphenol, which is metabolized by cytochrome p450 monooxygenases . This suggests that PHQ may share similar pharmacokinetic properties with its parent compound.

Result of Action

The action of PHQ results in the inhibition of thymocyte development through cell cycle arrest and increased apoptosis in the p53-dependent pathway . This leads to thymic atrophy, characterized by the loss of thymocytes .

Action Environment

For instance, the presence of copper has been shown to increase the mutagenesis of the TP53 gene when co-treated with PHQ . This suggests that the presence of certain metals in the environment could potentially influence the action, efficacy, and stability of PHQ.

Safety and Hazards

Phenylhydroquinone is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and is suspected of causing genetic defects and cancer. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-phenylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZKKZXWDBOGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7051553
Record name Biphenyl-2,5-diol
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Molecular Weight

186.21 g/mol
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CAS RN

1079-21-6
Record name Phenylhydroquinone
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Record name Phenylhydroquinone
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Record name Phenylhydroquinone
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Record name [1,1'-Biphenyl]-2,5-diol
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Record name PHENYLHYDROQUINONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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